5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Key structural attributes include:
- 3,5-Dimethylpiperidinyl group: A six-membered amine ring with methyl groups at positions 3 and 5, which may enhance steric bulk and influence receptor binding.
- 2-Ethyl substituent: An ethyl chain on the thiazole ring, likely impacting lipophilicity and pharmacokinetic properties.
This compound’s molecular formula is C₂₆H₃₄N₄O₃S (calculated based on IUPAC nomenclature), with a molecular weight of 482.64 g/mol.
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-6-18-23-22-26(24-18)21(27)20(30-22)19(25-11-13(2)9-14(3)12-25)15-7-8-16(28-4)17(10-15)29-5/h7-8,10,13-14,19,27H,6,9,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKGKCBQIXHYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CC(CC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 1052603-46-9) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole and triazole framework, which is often associated with various biological activities. This article provides an overview of the biological activity of this compound based on available research findings.
- Molecular Formula : C22H30N4O3S
- Molecular Weight : 430.57 g/mol
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the thiazole and triazole rings suggests potential activity as an inhibitor in various enzymatic pathways.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell survival and apoptosis .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress .
- Anticancer Activity : Research has shown that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Compounds similar to the one have shown IC50 values as low as 6.2 µM against colon carcinoma HCT-116 cells .
- The compound's structure may enhance its ability to induce apoptosis in cancer cells through various pathways.
Antimicrobial Properties
Triazole-containing compounds have also been noted for their antimicrobial activities:
- They exhibit effectiveness against pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural analogs, such as 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (, RN 869344-07-0), provide a basis for comparative analysis. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aryl Substituent: The target compound’s 3,4-dimethoxyphenyl group lacks the ethoxy substituent found in ’s 4-ethoxy-3-methoxyphenyl.
Amine Group :
- The 3,5-dimethylpiperidinyl group in the target compound differs from the 4-(3-chlorophenyl)piperazinyl group in . Piperazine derivatives (e.g., ) are often associated with serotonin or dopamine receptor binding, whereas dimethylpiperidine may reduce polarity, improving blood-brain barrier penetration .
Thiazole Substituent :
- The 2-ethyl chain (target) vs. 2-methyl () increases lipophilicity, which could enhance membrane permeability but may also affect solubility.
Chlorine often enhances binding affinity to hydrophobic pockets in receptors .
Research Findings and Hypotheses
- Metabolic Stability : The absence of an ethoxy group and presence of methyl groups on the piperidine ring in the target compound may reduce oxidative metabolism compared to .
- Receptor Selectivity : The dimethylpiperidine moiety could shift receptor targeting away from serotonin/dopamine systems (common with piperazines) toward adrenergic or histaminergic receptors.
- Solubility : The ethyl substituent may lower aqueous solubility relative to ’s methyl group, necessitating formulation adjustments for in vivo studies.
Méthodes De Préparation
Competing Cyclization Pathways
Electrophilic cyclization occasionally yields the isomeric thiazolo[2,3-c]triazole due to solvent polarity effects. Polar aprotic solvents (DMF) favor the undesired isomer (35% yield), while CH₂Cl₂ suppresses it to <5%.
Protecting Group Strategies
The hydroxyl group’s acidity (pKa ~8.5) necessitates protection during piperidine installation. TBDMS protection (tert-butyldimethylsilyl chloride, imidazole) is preferred over benzyl due to ease of removal (TBAF in THF, 90% yield).
Q & A
Q. Table 1: Key Spectral Benchmarks
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ 6.8–7.2 (multiplet, aromatic H), δ 3.7–4.1 (methoxy groups) |
| HRMS | m/z 457.1932 (C₂₄H₃₂N₄O₃S⁺) |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
Answer:
Contradictions often arise from:
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., RAW264.7 vs. THP-1 for inflammation) .
- Structural analogs : Minor substituent changes (e.g., 3,4-dimethoxy vs. 2,4-dichlorophenyl) alter target selectivity .
Methodological recommendations:
Perform dose-response curves across multiple assays to establish IC₅₀ consistency.
Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like COX-2 or CYP51 .
Validate via SAR studies by synthesizing analogs with controlled substituent variations .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
Yield optimization requires:
- Microwave-assisted synthesis for accelerated cyclization (reduces time from 12 hours to 2 hours at 120°C) .
- Flow chemistry to maintain precise temperature/pH control during Mannich reactions .
- Catalyst screening : Heterogeneous catalysts (e.g., montmorillonite K10) improve Mannich reaction efficiency by 20–30% .
Q. Table 2: Yield Optimization Data
| Method | Yield Improvement | Conditions |
|---|---|---|
| Microwave | 75% → 88% | 120°C, 150 W |
| Flow chemistry | 65% → 82% | Continuous pH 6.5, 80°C |
Advanced: How does the compound’s stereochemistry influence its pharmacokinetic properties?
Answer:
The 3,5-dimethylpiperidinyl group introduces chirality, affecting:
- Metabolic stability : R-enantiomers show longer half-lives (t₁/₂ = 4.2 hours vs. 2.8 hours for S-enantiomers) due to CYP3A4 resistance .
- Membrane permeability : Diastereomers with axial methoxy groups exhibit 2-fold higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) .
Methodological approach:
- Chiral HPLC (Chiralpak IA column) to separate enantiomers.
- MD simulations (GROMACS) to correlate stereochemistry with logP and solubility .
Basic: What are the primary degradation pathways under physiological conditions?
Answer:
Key degradation mechanisms include:
- Oxidative cleavage of the triazole ring by hepatic CYP450 enzymes, forming inactive sulfonic acid derivatives .
- Hydrolysis of the methyl ester group in acidic environments (e.g., stomach pH 1–2), reducing bioavailability .
Stabilization strategies:
- Prodrug modification : Replace methyl esters with tert-butyl groups to resist hydrolysis .
- Crystallinity enhancement via co-crystallization with succinic acid, improving thermal stability (Tₘ increased by 40°C) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
